N-(7-oxaspiro[3.5]nonan-1-yl)-3,5-bis(trifluoromethyl)benzamide
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Overview
Description
N-(7-oxaspiro[3.5]nonan-1-yl)-3,5-bis(trifluoromethyl)benzamide, commonly known as TFB-TN, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TFB-TN is a member of the spirocyclic amides family and is known for its unique structure and properties.
Mechanism of Action
The mechanism of action of TFB-TN is not fully understood. However, studies have shown that TFB-TN inhibits the activation of the NF-κB pathway, which is known to play a critical role in inflammation and cancer. TFB-TN also inhibits the expression of pro-inflammatory cytokines, such as TNF-α and IL-6.
Biochemical and Physiological Effects:
TFB-TN has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. TFB-TN also inhibits the expression of fibrotic markers and reduces inflammation in animal models. In addition, TFB-TN has been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of TFB-TN is its unique structure, which allows for the development of novel therapeutic agents. TFB-TN is also relatively easy to synthesize, making it a cost-effective compound for research purposes. However, TFB-TN has limitations in terms of its solubility and stability, which can make it challenging to work with in certain experimental settings.
Future Directions
There are several future directions for the research of TFB-TN. One area of interest is the development of TFB-TN-based therapeutics for the treatment of cancer and neurodegenerative diseases. Another area of interest is the exploration of TFB-TN's mechanism of action, which could lead to the development of more effective therapeutic agents. Additionally, further studies are needed to determine the safety and efficacy of TFB-TN in humans.
Conclusion:
In conclusion, TFB-TN is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. The synthesis of TFB-TN is a complex process, and its mechanism of action is not fully understood. However, studies have shown that TFB-TN exhibits anti-cancer, anti-inflammatory, and anti-fibrotic properties, and has potential for the treatment of neurodegenerative diseases. Despite its advantages, TFB-TN has limitations in terms of its solubility and stability. Future research should focus on the development of TFB-TN-based therapeutics and further exploration of its mechanism of action.
Synthesis Methods
The synthesis of TFB-TN involves the reaction of 3,5-bis(trifluoromethyl)benzoic acid with 7-oxanorbornene in the presence of a catalyst. The reaction results in the formation of TFB-TN as a white crystalline solid. The synthesis of TFB-TN is a complex process that requires careful handling and precise control of reaction conditions.
Scientific Research Applications
TFB-TN has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-cancer, anti-inflammatory, and anti-fibrotic properties. TFB-TN has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
N-(7-oxaspiro[3.5]nonan-3-yl)-3,5-bis(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F6NO2/c18-16(19,20)11-7-10(8-12(9-11)17(21,22)23)14(25)24-13-1-2-15(13)3-5-26-6-4-15/h7-9,13H,1-6H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVNDMLSLHMURKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1NC(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F6NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(7-oxaspiro[3.5]nonan-1-yl)-3,5-bis(trifluoromethyl)benzamide |
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